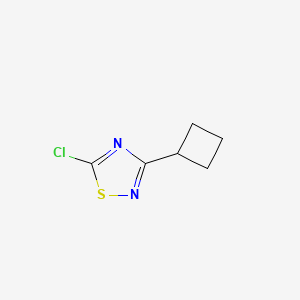

5-Chloro-3-cyclobutyl-1,2,4-thiadiazole

Description

Overview of Thiadiazole Isomers and Their Chemical Significance

The arrangement of the heteroatoms in the thiadiazole ring can vary, leading to four distinct regioisomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.org This structural diversity is a key contributor to the wide range of chemical and physical properties observed across the thiadiazole family.

The constitutional isomerism among thiadiazoles leads to significant differences in their electronic distribution, stability, and reactivity. The 1,2,4-thiadiazole isomer is particularly noteworthy for its resemblance to the ubiquitous pyrimidine (B1678525) moiety, which is a fundamental component of nucleic acids. isres.org This structural analogy is believed to contribute to the diverse biological activities of 1,2,4-thiadiazole derivatives.

| Isomer | Structure | Key Features |

| 1,2,3-Thiadiazole | Often used in agrochemicals and as synthetic intermediates. | |

| 1,2,4-Thiadiazole | Structurally similar to pyrimidine, widely explored in medicinal chemistry. isres.org | |

| 1,2,5-Thiadiazole | Known for its applications in materials science. | |

| 1,3,4-Thiadiazole | Extensively studied for its broad spectrum of pharmacological activities. |

This table provides a brief overview of the four regioisomers of thiadiazole and highlights a key feature of each.

The 1,2,4-thiadiazole ring system was first described in the scientific literature in 1821, with its definitive synthesis and characterization being accomplished in 1955. isres.org Early synthetic methods were often limited in scope and efficiency. However, the growing recognition of the therapeutic potential of 1,2,4-thiadiazole derivatives has driven the development of more sophisticated and versatile synthetic strategies. These include oxidative ring-closure reactions, multicomponent reactions, and [3+2] cycloadditions. isres.org The applications of these compounds have expanded from initial investigations into their antimicrobial properties to a wide range of therapeutic areas, including anti-inflammatory, antiviral, and anticancer research. isres.org

Academic Relevance of 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole within Heterocyclic Chemistry

While specific research on this compound is not extensively documented in publicly available literature, its structure allows for a discussion of key concepts in modern heterocyclic chemistry. The compound serves as an exemplary model for understanding the influence of substituent effects on the 1,2,4-thiadiazole core.

The 1,2,4-thiadiazole nucleus is considered a "privileged scaffold" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus serving as a foundation for the development of a diverse range of therapeutic agents. nih.govresearchgate.net The stability of the aromatic ring, coupled with the potential for substitution at the 3- and 5-positions, allows for the fine-tuning of a molecule's steric and electronic properties to optimize its interaction with a specific biological target. isres.org The presence of the sulfur and nitrogen atoms also provides sites for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition in biological systems. isres.org

The reactivity of the 1,2,4-thiadiazole ring is significantly influenced by its substituents. The 5-position is known to be the most reactive site for nucleophilic substitution reactions, making compounds like this compound valuable intermediates for further chemical modification. isres.org The chlorine atom at this position can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups.

Current research on substituted 1,2,4-thiadiazoles is multifaceted, with significant efforts in the following areas:

Drug Discovery: The development of novel 1,2,4-thiadiazole derivatives with potent and selective activity against a range of diseases remains a primary focus. This includes their investigation as anticancer, antibacterial, antifungal, and antiviral agents. isres.org

Agrochemicals: The inherent biological activity of the thiadiazole ring has led to its exploration in the development of new pesticides and herbicides. ontosight.ai

Materials Science: The unique electronic and photophysical properties of some thiadiazole derivatives make them candidates for applications in organic electronics, such as in the development of dyes and conductive polymers. ontosight.ai

The introduction of a cyclobutyl group at the 3-position of the 1,2,4-thiadiazole ring, as seen in the title compound, is of interest in medicinal chemistry. The cyclobutyl moiety can influence a molecule's conformational rigidity and lipophilicity, which in turn can affect its binding to biological targets and its pharmacokinetic properties. The study of such structural modifications is a key aspect of modern drug design.

| Property | Description |

| Molecular Formula | C5H5ClN2S |

| Molecular Weight | 160.62 g/mol |

| CAS Number | 1487123-54-5 |

This table presents the basic chemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-cyclobutyl-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOQSFPKPONEPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational Chemistry and Theoretical Studies on 1,2,4 Thiadiazole Scaffolds

Quantum Chemical Calculations for Molecular and Electronic Structure Investigations

Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic behavior of molecules. For a novel compound such as 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole, these calculations would be invaluable for predicting its physicochemical properties and potential applications.

Theoretical Elucidation of Reaction Mechanisms

Computational chemistry is also a powerful tool for investigating the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction coordinate. This approach allows for the determination of activation energies, which helps in understanding reaction rates and feasibility. For the synthesis of this compound, theoretical studies could elucidate the step-by-step mechanism, identify key intermediates, and rationalize the observed regioselectivity and yield, guiding further synthetic efforts.

Transition State Theory Applications for Reaction Pathways

Transition State Theory (TST) is a fundamental concept used to understand the rates of chemical reactions. wikipedia.org It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the configuration of highest potential energy along the reaction coordinate. wikipedia.orgwikipedia.org The rate of the reaction is then determined by the rate at which these transition states proceed to form products. wikipedia.org

For the synthesis of the 1,2,4-thiadiazole (B1232254) ring, which often involves the cyclization of thioamide-based precursors or oxidative S-N bond formation, TST is crucial for modeling the reaction pathways. researchgate.netorganic-chemistry.org Computational methods, particularly Density Functional Theory (DFT), can be used to locate and characterize the geometry and energy of the transition states for these key cyclization steps. e3s-conferences.org By calculating the Gibbs free energy of activation (ΔG‡), researchers can predict the feasibility and kinetics of different synthetic routes, guiding the optimization of reaction conditions. e3s-conferences.org For instance, in the intramolecular oxidative cyclization of imidoyl thioureas to form 3-substituted-5-arylamino-1,2,4-thiadiazoles, TST calculations can elucidate the structure of the high-energy intermediate and the energy barrier that must be overcome for the crucial N-S bond to form. organic-chemistry.org

Calculation of Energetic Profiles for Key Synthetic Transformations

A key application of computational chemistry is the calculation of detailed energetic profiles for reaction pathways. This involves determining the potential energy of all species involved in a reaction, including reactants, intermediates, transition states, and products. e3s-conferences.org Methods like DFT are employed to perform these calculations for various synthetic routes leading to 1,2,4-thiadiazole derivatives. researchgate.netrsc.org

Quantitative Structure-Property Relationships (QSPR) and Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies that aim to correlate the structural features of molecules with their physicochemical properties through mathematical models. researchgate.net

Development of Theoretical Descriptors for Molecular Geometry and Electronic Characteristics

The foundation of any QSPR model is the generation of molecular descriptors, which are numerical values that encode structural or electronic information about a molecule. For thiadiazole derivatives, a vast array of theoretical descriptors can be calculated using computational software. doi.org These descriptors fall into several categories:

Constitutional Descriptors: Information on the molecular formula, molecular weight, and atom counts.

Topological Descriptors: Based on the 2D representation of the molecule, describing connectivity and branching.

Geometrical Descriptors: 3D aspects of the molecule such as size, shape, and surface area.

Electronic Descriptors: Derived from quantum chemical calculations, these describe the electronic environment of the molecule. Examples include HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and atomic net charges. mdpi.com

Lipophilic Descriptors: Related to the molecule's hydrophobicity, such as the calculated logarithm of the partition coefficient (logP). nih.gov

Studies on thiadiazole analogues have successfully used such descriptors to quantify their molecular characteristics as a precursor to building predictive models. sciepub.comresearchgate.netymerdigital.com

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Charges | Describes reactivity, polarity, and intermolecular interactions. mdpi.com |

| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size, shape, and branching. |

| Geometrical | Molecular Volume, Surface Area | Relates to steric effects and potential for intermolecular interactions. |

| Physicochemical | LogP (Lipophilicity), Polar Surface Area (PSA) | Predicts solubility, membrane permeability, and oral bioavailability. nih.govresearchgate.net |

Construction of Predictive Models for Physicochemical Parameters from Molecular Structure

Once a set of relevant descriptors has been calculated for a series of 1,2,4-thiadiazole compounds, statistical methods are used to build a mathematical model that links these descriptors to a specific property. ymerdigital.com Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common techniques employed for this purpose. researchgate.net

The goal is to create an equation of the form: Property = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ where D₁, D₂, etc., are the molecular descriptors and c₁, c₂, etc., are their coefficients determined by the regression analysis.

Such models have been developed for various thiadiazole isomers to predict properties like lipophilicity, biological activity, and spectral characteristics. doi.orgsciepub.com The predictive power of a QSPR model is rigorously evaluated using statistical metrics such as the coefficient of determination (R²), the cross-validation coefficient (Q²), and by using an external set of molecules to test the model's accuracy. sciepub.com A robust and validated QSPR model can then be used to predict the properties of new, unsynthesized 1,2,4-thiadiazole derivatives, accelerating the discovery process by prioritizing compounds with desirable characteristics. sciepub.comresearchgate.net

Molecular Dynamics Simulations and Conformational Analysis

While QSPR models often rely on static, optimized structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time.

Exploration of Potential Energy Surfaces for Conformational Stability

For flexible molecules, such as this compound with its rotatable cyclobutyl group, understanding the accessible conformations and their relative stabilities is crucial. Conformational analysis involves mapping the potential energy surface (PES) of the molecule as a function of its flexible degrees of freedom, such as rotatable bonds (dihedral angles). rsc.org

DFT calculations are widely used to explore the conformational preferences of 1,2,4-thiadiazole derivatives. researchgate.net By systematically rotating specific bonds and calculating the energy at each step, a potential energy profile is generated. This profile reveals the energy minima, which correspond to stable conformations (conformers), and the energy barriers between them, which determine the rate of interconversion. For the 1,2,4-thiadiazole scaffold, computational studies have explored the orientation of different substituents to understand their effect on crystal packing and conformational stability. researchgate.net This information is vital as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to interact with a biological target. ajol.info

| Computational Method | Application in Conformational Analysis | Key Findings |

| Density Functional Theory (DFT) | Calculation of energies for different molecular conformations. | Identification of stable low-energy conformers and transition states for conformational changes. researchgate.net |

| Molecular Dynamics (MD) Simulation | Simulation of molecular motion over time at a given temperature. | Provides insights into the dynamic equilibrium between different conformations and their populations. |

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For a molecule such as 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign the proton (¹H) and carbon (¹³C) signals.

Application of 1D and 2D NMR Techniques (e.g., ¹H-NMR, ¹³C-NMR, gDQFCOSY, gHSQC, gHMBC)

¹H-NMR: The one-dimensional proton NMR spectrum would provide initial information on the number of distinct proton environments and their electronic surroundings. For the cyclobutyl group, a complex series of multiplets would be expected due to the spin-spin coupling between the methine and methylene (B1212753) protons. The chemical shifts of these protons would be influenced by their proximity to the electron-withdrawing thiadiazole ring.

¹³C-NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule. The two carbons of the 1,2,4-thiadiazole (B1232254) ring are expected to appear as distinct quaternary signals at very low field (downfield), typically in the range of δ 175-185 ppm, due to their heteroaromatic nature and attachment to electronegative nitrogen and sulfur atoms. nih.gov The carbons of the cyclobutyl ring would appear at a much higher field (upfield).

2D NMR: To decipher the complex structure, several 2D NMR experiments are essential:

gDQFCOSY (Gradient Double Quantum Filtered Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically over two or three bonds. It would be crucial for tracing the connectivity of the protons within the cyclobutyl ring.

gHSQC (Gradient Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton signals of the cyclobutyl group to their corresponding carbon signals.

gHMBC (Gradient Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is invaluable for connecting different parts of the molecule. For instance, HMBC would show a correlation between the methine proton of the cyclobutyl ring and the C3 carbon of the thiadiazole ring, confirming the attachment of the substituent to the heterocyclic core.

¹H-¹H and ¹H-¹³C Connectivity and Chemical Shift Assignments

Through the combined interpretation of 1D and 2D NMR spectra, a complete assignment of all proton and carbon signals can be achieved. The COSY spectrum would map out the proton network in the cyclobutyl moiety. The HSQC spectrum would then assign the directly attached carbons. Finally, the HMBC spectrum would provide the crucial long-range correlations to piece the entire structure together, confirming the substitution pattern on the thiadiazole ring. Without experimental data, a specific data table cannot be generated.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting

Predictive Vibrational Spectra from Computational Studies

In the absence of experimental spectra, computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting vibrational frequencies. dergipark.org.tr These calculations, performed on an optimized molecular geometry of this compound, would provide a theoretical spectrum. By comparing this predicted spectrum with experimental data for related compounds, researchers can gain confidence in the structural assignment. Theoretical calculations also aid in assigning specific vibrational modes to the observed spectral bands.

Functional Group Identification and Bond Characterization

The IR and Raman spectra would exhibit characteristic absorption bands corresponding to the different bonds within the molecule. Key expected vibrations would include:

C-H stretching: Aliphatic C-H stretching vibrations from the cyclobutyl ring would be expected in the 2850-3000 cm⁻¹ region.

C=N stretching: The carbon-nitrogen double bonds within the thiadiazole ring would give rise to characteristic stretching vibrations, typically in the 1500-1650 cm⁻¹ region.

Ring vibrations: The thiadiazole ring itself would have a series of characteristic stretching and bending vibrations throughout the fingerprint region (below 1500 cm⁻¹).

C-S and C-Cl stretching: Vibrations corresponding to the carbon-sulfur and carbon-chlorine bonds would be expected at lower frequencies, typically below 800 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound.

MS Analysis: Upon ionization, this compound would produce a molecular ion peak (M⁺). The fragmentation pattern observed in the mass spectrum would offer structural clues. Common fragmentation pathways could include the loss of the cyclobutyl group, the chlorine atom, or cleavage of the thiadiazole ring.

HRMS Analysis: High-Resolution Mass Spectrometry would be used to determine the exact mass of the molecular ion with high precision. This accurate mass measurement allows for the unambiguous determination of the molecular formula (C₆H₇ClN₂S for this compound). This is a critical step in confirming the identity of a newly synthesized compound, as it distinguishes the target molecule from other compounds that might have the same nominal mass. For instance, ESI-HRMS is a common technique used for this purpose in the analysis of heterocyclic compounds. mdpi.com

Accurate Mass Determination for Elemental Composition

High-resolution mass spectrometry (HRMS) is a fundamental technique for determining the precise elemental composition of a compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 parts per million), the molecular formula can be confidently assigned. For this compound, the expected molecular formula is C₆H₇ClN₂S. HRMS analysis would be used to compare the experimentally measured accurate mass with the theoretically calculated mass, thereby confirming the elemental formula. This confirmation is a critical first step in structural characterization. researchgate.netnih.gov

Table 1: Theoretical Isotopic Mass Data for this compound (C₆H₇ClN₂S)

| Isotope Composition | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₆¹H₇³⁵Cl¹⁴N₂³²S | 174.00459 | 100.0 |

| ¹²C₆¹H₇³⁷Cl¹⁴N₂³²S | 175.99929 | 32.0 |

| ¹²C₅¹³C¹H₇³⁵Cl¹⁴N₂³²S | 175.00795 | 6.5 |

This interactive table presents the calculated exact masses for the major isotopologues of the target compound.

Fragmentation Pattern Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) is employed to analyze the fragmentation patterns of a molecule, which provides conclusive evidence for its structural arrangement. The parent ion corresponding to this compound is selected and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The analysis of these fragments helps to piece together the molecular structure, confirming the connectivity of the cyclobutyl group, the chloro substituent, and the 1,2,4-thiadiazole ring.

Likely fragmentation pathways would include the loss of the cyclobutyl group, cleavage of the heterocyclic ring, and elimination of the chlorine atom. The masses of these fragments provide a structural fingerprint of the molecule. nist.gov

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure / Loss | Theoretical m/z |

|---|---|---|

| [M]⁺ | C₆H₇ClN₂S⁺ | 174.0 |

| [M - C₄H₇]⁺ | Loss of cyclobutyl radical | 119.0 |

| [M - Cl]⁺ | Loss of chlorine radical | 139.0 |

This interactive table outlines potential fragmentation pathways and the corresponding mass-to-charge ratios that would be observed to confirm the compound's structure.

Electronic Absorption and Fluorescence Spectroscopies

Electronic spectroscopy, encompassing UV-Visible absorption and fluorescence techniques, provides insights into the electronic structure and photophysical properties of a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopic Characterization

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons to higher energy orbitals. The spectrum of this compound is expected to exhibit characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic 1,2,4-thiadiazole ring. dergipark.org.trnih.gov The position (λmax) and intensity (molar absorptivity, ε) of these bands are influenced by the substituents on the heterocyclic core. dergipark.org.tr Studies on related 1,3,4-thiadiazole (B1197879) derivatives show absorption maxima that can be correlated with their electronic and molecular properties. dergipark.org.trnih.gov

Fluorescence Lifetimes and Quantum Yield Measurements

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been electronically excited. Key parameters include the fluorescence quantum yield (Φf), which is the ratio of photons emitted to photons absorbed, and the fluorescence lifetime (τf), which is the average time the molecule spends in the excited state. These properties are highly sensitive to molecular structure and the local environment. nih.govnih.gov While many heterocyclic compounds are fluorescent, the quantum yields can vary significantly, from nearly zero to almost 100%. nih.govnih.govresearchgate.net Measurements for this compound would determine its potential as an emissive material.

Investigation of Excited-State Intramolecular Proton Transfer (ESIPT) Effects

Excited-State Intramolecular Proton Transfer (ESIPT) is a photophysical process where a proton moves from a donor group to an acceptor group within the same molecule while in the electronically excited state. nih.govsemanticscholar.org This process requires a specific molecular architecture, typically a pre-existing intramolecular hydrogen bond between a proton donor (e.g., -OH, -NH) and a proton acceptor (e.g., a nitrogen atom). semanticscholar.orgnih.gov The structure of this compound lacks a proton-donating functional group positioned to form an intramolecular hydrogen bond with the nitrogen atoms of the thiadiazole ring. Therefore, this compound is not expected to exhibit ESIPT effects. nih.govsemanticscholar.org This contrasts with specifically designed thiadiazole derivatives that contain groups like hydroxyls in close proximity to ring nitrogens, which do show ESIPT-related dual fluorescence. nih.govnih.gov

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate coordinates for each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular interactions. researchgate.net Although a crystal structure for this compound is not reported in the provided sources, analysis of related heterocyclic structures allows for a reliable prediction of its key geometric parameters. researchgate.netmdpi.comresearchgate.netscispace.com The 1,2,4-thiadiazole ring is expected to be essentially planar, with the cyclobutyl and chloro substituents extending from this plane. researchgate.netscispace.com

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| C3-C(cyclobutyl) | Bond length | ~1.50 Å |

| C5-Cl | Bond length | ~1.74 Å |

| N2-C3-N4 | Bond angle | ~115° |

| N1-S-C5 | Bond angle | ~90° |

This interactive table summarizes the anticipated bond lengths and angles based on crystallographic data from analogous thiadiazole compounds. researchgate.netscispace.com

Structure Property Relationships in 1,2,4 Thiadiazole Chemistry

Elucidation of Stereoelectronic Interactions and Their Influence on Molecular Characteristics

The 1,2,4-thiadiazole (B1232254) ring is an aromatic, five-membered heterocycle containing sulfur and nitrogen atoms, which impart distinct stereoelectronic properties. The presence of two electronegative nitrogen atoms and a sulfur atom influences the electron distribution within the π-system, rendering the ring electron-deficient. isres.org This inherent electronic character is fundamental to its reactivity.

Impact of Specific Substituent Effects on the 1,2,4-Thiadiazole Nucleus

The identity of the chemical groups attached to the 1,2,4-thiadiazole core at positions 3 and 5 is critical in determining the molecule's physicochemical properties. isres.org For 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole, the chloro and cyclobutyl groups exert significant and distinct electronic and steric effects.

The chlorine atom at the 5-position of the thiadiazole ring plays a crucial role in modifying the molecule's electronic landscape and reactivity. As a halogen, chlorine is highly electronegative and exerts a strong electron-withdrawing inductive effect. This effect further reduces the electron density of the already electron-deficient thiadiazole ring.

This perturbation of the electronic distribution has profound consequences for the molecule's reactivity. Specifically, the carbon atom at the 5-position (C5), to which the chlorine is attached, becomes highly electrophilic. This increased electrophilicity makes C5 the most reactive site for nucleophilic substitution reactions. isres.org Studies on analogous chloro-substituted thiadiazoles confirm that the halogen acts as a good leaving group, readily displaced by various nucleophiles. acs.org This reactivity is a direct consequence of the stereoelectronic influence of the chlorine substituent. The presence of halogens has also been shown to be a key factor in the antimicrobial and anticancer activities of related heterocyclic compounds. researchgate.net

The cyclobutyl group at the 3-position primarily influences the molecule's size, shape, and conformational flexibility. Unlike the strong electronic effects of the chloro group, the cyclobutyl substituent's impact is mainly steric and conformational.

Theoretical Frameworks for Predicting Molecular Behavior and Properties

In the absence of extensive experimental data for a specific compound like this compound, theoretical and computational methods provide powerful tools for predicting its properties and behavior. These frameworks allow for the correlation of molecular structure with observable characteristics.

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are widely employed to predict the spectroscopic properties of molecules. researchgate.netdergipark.org.tr For substituted thiadiazoles, methods like B3LYP can be used to calculate optimized molecular geometries, vibrational frequencies (correlating to IR and Raman spectra), and nuclear magnetic shielding constants (correlating to NMR chemical shifts). researchgate.netscielo.br

These theoretical calculations provide a direct link between the molecule's three-dimensional structure and its spectroscopic fingerprint. For instance, the calculated vibrational modes can be matched with experimental IR absorption bands to confirm the presence of specific functional groups. researchgate.net Similarly, predicted ¹³C and ¹H NMR chemical shifts can aid in the assignment of experimental spectra, providing confidence in the structural elucidation. researchgate.netmdpi.com Studies on various thiadiazole derivatives have shown a strong correlation between theoretically calculated spectroscopic data and experimental observations. dergipark.org.trscielo.br

| Spectroscopic Parameter | Theoretical (Calculated) Value | Experimental (Observed) Value | Reference Method |

|---|---|---|---|

| 13C NMR Shift (C=N) | ~155-165 ppm | ~156-169 ppm | DFT/B3LYP dergipark.org.trresearchgate.net |

| IR Frequency (C=N stretch) | ~1520 cm-1 | ~1527 cm-1 | DFT/B3LYP researchgate.net |

| UV-Vis λmax | ~340 nm | ~353 nm | TD-DFT scielo.br |

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. researchgate.net These models are built on the principle that the properties of a chemical are a function of its molecular structure. researchgate.net

To develop a QSPR model for a class of compounds like substituted 1,2,4-thiadiazoles, a range of numerical parameters, known as molecular descriptors, are calculated for each molecule. doi.org These descriptors can encode various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Physicochemical descriptors: Such as lipophilicity (LogP) and polarizability. nih.gov

Once calculated, these descriptors are used to build a mathematical equation that predicts a target property, such as solubility, boiling point, or a specific biological activity. nih.gov Such models, once validated, could be used to predict the properties of this compound without the need for direct experimental measurement. researchgate.netdoi.org

| Descriptor Class | Example Descriptor | Property Encoded | Typical Application |

|---|---|---|---|

| Topological | Zagreb Index (ZM1) | Molecular branching and complexity. | Predicting lipophilicity (LogP). researchgate.net |

| Electronic | HOMO Energy | Electron-donating ability. | Modeling reactivity and bioactivity. nih.gov |

| Electronic | LUMO Energy | Electron-accepting ability. | Modeling reactivity and bioactivity. nih.gov |

| Geometrical | Molecular Surface Area | Size and shape of the molecule. | Predicting solubility and permeability. nih.gov |

| Physicochemical | LogP | Lipophilicity/hydrophobicity. | Modeling pharmacokinetic properties. researchgate.net |

Applications of 5 Chloro 3 Cyclobutyl 1,2,4 Thiadiazole and 1,2,4 Thiadiazole Derivatives in Non Biological Fields

Agrochemical Research and Development

The structural framework of 1,2,4-thiadiazole (B1232254) is a key component in the design of new agrochemicals. Researchers have leveraged this heterocyclic system to develop compounds with a range of activities, from crop protection to growth regulation.

Exploration as Novel Agrochemical Candidates (e.g., Fungicides, Insecticides, Pesticides)

The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in the development of pesticides. isres.org Derivatives of this chemical class have been patented for their use as both fungicides and insecticides. google.com The versatility of the thiadiazole ring allows for structural modifications that can lead to compounds with broad-spectrum activity or targeted efficacy against specific pests and pathogens. google.com

In the realm of insecticides, various 1,2,4-thiadiazole derivatives have demonstrated notable activity. researchgate.net For instance, studies have shown that certain 3-pyridyl-substituted derivatives of 1,2,4-thiadiazole exhibit potent insecticidal effects against pests such as Nilaparvata lugens, Nephotettix cincticeps, and Aphis craccivora. researchgate.net One particular compound, 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole, was found to be highly effective against Nilaparvata lugens, including strains resistant to imidacloprid. researchgate.net The mechanism of action for some of these compounds is believed to involve the modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) in insects. researchgate.net

As fungicides, thiadiazole derivatives have also shown promise. The compound Etridiazole (EDZ), a thiadiazole-containing chemical, is widely utilized as a fungicide in agricultural settings. researchgate.net Research into other isomers, such as 1,2,3-thiadiazoles, has also yielded compounds with significant fungicidal properties against plant pathogens like P. piricola and Gibberella zeae. mdpi.com This broader activity within the thiadiazole family underscores the potential of the 1,2,4-thiadiazole core in developing new fungicidal agents. mdpi.comscispace.com

Activity of Selected 1,2,4-Thiadiazole Derivatives as Agrochemical Candidates

| Compound/Derivative Class | Agrochemical Type | Target Organism(s) | Key Findings | Reference |

|---|---|---|---|---|

| 3-pyridyl-substituted 1,2,4-thiadiazoles | Insecticide | Nilaparvata lugens, Nephotettix cincticeps, Aphis craccivora | Good insecticidal activity against all tested insects. | researchgate.net |

| 3-methyl-5-(1,2,5,6-tetrahydropyridin-3-yl)-1,2,4-thiadiazole | Insecticide | Nilaparvata lugens (including imidacloprid-resistant strains) | Showed the highest activity against Nilaparvata lugens. | researchgate.net |

| Etridiazole (EDZ) | Fungicide | Various Fungi | Widely used as a commercial fungicide. | researchgate.net |

| General 1,2,4-Thiadiazole Derivatives | Fungicide, Insecticide | Not specified | Patented for use as active ingredients in fungicidal and insecticidal compositions. | google.com |

Plant Growth Regulation Studies

Beyond crop protection, thiadiazole derivatives have been investigated for their ability to influence plant physiology and growth. Certain novel 1,3,4-thiadiazole (B1197879) derivatives have been shown to regulate the photosynthetic pathway of tobacco plants, particularly in the context of viral infections. mdpi.comnih.gov

Mechanistic Studies of Non-Clinical Agrochemical Action (e.g., Bacterial Biofilm Inhibition)

Bacterial biofilms pose significant challenges in agricultural settings, contributing to plant diseases and contamination of irrigation systems. The ability of certain chemical compounds to inhibit or disperse these biofilms is a key area of agrochemical research. Thiadiazole derivatives have emerged as promising candidates in this regard.

Studies on novel researchgate.netmdpi.comnih.govthiadiazole[3,2-a]pyrimidin-5-ones have demonstrated their ability to disrupt mature biofilms of relevant Gram-positive and Gram-negative pathogens. nih.govnih.gov One derivative, in particular, exhibited remarkable dispersal activity against preformed biofilms of pathogens such as S. aureus, P. aeruginosa, and E. coli, with BIC50 values (the concentration required to inhibit biofilm formation by 50%) ranging from 17 to 40 µg/mL. nih.gov The mechanism of action is thought to involve interference with the adhesion of bacteria to surfaces, a critical first step in biofilm formation. dergipark.org.tr This anti-biofilm activity presents a non-clinical agrochemical application, aiming to control pathogenic bacterial communities on plant surfaces or in agricultural water sources, thereby preventing disease and improving crop health.

Materials Science and Engineering

The unique electronic structure of the thiadiazole ring has made its derivatives attractive targets for research in materials science. These compounds are being explored for their potential use in organic electronics, particularly for their charge-transport and light-emitting properties.

Investigation of Charge-Transporting Capacities

In the field of organic electronics, the efficient transport of charge carriers (holes and electrons) is a critical property for materials used in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Research into a series of naphtho[2,3-c] google.comresearchgate.netnih.govthiadiazole (NTD) derivatives has shown that these compounds can possess excellent carrier transporting properties. rsc.org

Specifically, certain derivatives substituted with aryl groups at the 4,9-position of the NTD chromophore exhibit ambipolar charge transport, meaning they can conduct both holes and electrons effectively. rsc.org One such compound, a 4-(2,2-diphenylvinyl)phenyl-substituted NTD, demonstrated exceptionally high and balanced mobilities, with a hole mobility of 7.16 × 10⁻⁴ cm² V⁻¹ s⁻¹ and an electron mobility of 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹. rsc.org This ambipolar behavior is highly desirable for simplifying the architecture of organic electronic devices.

Charge-Transport Properties of Naphtho[2,3-c] google.comresearchgate.netnih.govthiadiazole (NTD) Derivatives

| NTD Derivative | Transport Property | Hole Mobility (μh) | Electron Mobility (μe) | Reference |

|---|---|---|---|---|

| 4-(2,2-diphenylvinyl)phenyl-substituted NTD | Ambipolar | 7.16 × 10⁻⁴ cm² V⁻¹ s⁻¹ | 6.19 × 10⁻⁴ cm² V⁻¹ s⁻¹ | rsc.org |

| Biphenyl-substituted NTD | Ambipolar | Data not specified | Data not specified | rsc.org |

| 2-naphthalene-substituted NTD | Ambipolar | Data not specified | Data not specified | rsc.org |

Photoluminescence and Photoconductivity Applications

Thiadiazole derivatives are also being investigated for their light-emitting properties, which are crucial for applications in displays and solid-state lighting. mdpi.com The same naphtho[2,3-c] google.comresearchgate.netnih.govthiadiazole derivatives that show good charge transport also exhibit high fluorescence quantum yields. rsc.org The emission color of these materials can be tuned by changing the aryl substituents on the NTD core, allowing for the creation of materials that emit different colors of light. rsc.org

Furthermore, metal-organic frameworks (MOFs) and coordination polymers incorporating thiadiazole-based ligands have been developed for luminescent applications. mdpi.com For example, a 3D cadmium-based MOF synthesized with 1,2,5-thiadiazole-3,4-dicarboxylate exhibits strong light emission and has been studied for its potential as a luminescent sensor. mdpi.com The inherent properties of the thiadiazole ring, combined with the structural versatility of its derivatives, make this class of compounds a promising platform for the development of new photoluminescent and photoconductive materials.

Studies on Mesomorphism for Liquid Crystal Development

The rigid, planar structure of the thiadiazole ring is a key feature that has been exploited in the design of liquid crystals. Researchers have synthesized various series of compounds incorporating 1,3,4-thiadiazole and 1,2,4-triazole (B32235) rings to investigate their mesomorphic, or liquid crystalline, behavior. researchgate.netresearchgate.net

One study focused on two new homologous series of mesogenic compounds. The first series, 1,4-bis{3-[2-(4-alkoxybenzelideneamino)-1,3,4-thiadiazole-5-ethylenethio]1,2,4-triazole-5-yl}phenyl, consistently demonstrated an enantiotropic nematic mesophase. researchgate.net In the second series, 5-(4-methoxyphenyl)-3-[2-(4-n-xybenzelidenamino)-1,3,4-thiadiazole-5-methylenethio]-1,2,4-triazole, the observed phases depended on the terminal substituent. The initial compound showed an enantiotropic nematic phase, while another with a propyloxy group exhibited both an enantiotropic nematic phase on heating and a monotropic smectic A (SmA) phase upon cooling. researchgate.net Interestingly, the ethoxy-substituted compound in this series did not display any liquid crystalline properties. researchgate.net

Further research has involved the synthesis of optically active thiadiazole Schiff's bases, specifically 2-(p-active-alkoxyphenyl-imine)-5-(p-n-alkoxy)phenyl-1,3,4-thiadiazoles. tandfonline.com By introducing a chiral center in the alkoxy group, these compounds were designed to exhibit ferroelectric properties. Most of these derivatives were found to be enantiotropic liquid crystals, displaying both chiral smectic C* and cholesteric mesophases. tandfonline.com The combination of different mesogenic units, such as 2-phenyl-1,3,4-thiadiazole and biphenyl (B1667301) moieties, into trimeric co-oligomers has also been investigated to create materials with specific ferroelectric liquid crystalline properties. tandfonline.com

Table 1: Mesomorphic Properties of a Homologous Series of 1,3,4-Thiadiazole Derivatives

| Terminal Substituent (Second Series) | Mesophase(s) Observed | Phase Transition Type |

|---|---|---|

| Methoxy | Nematic | Enantiotropic |

| Ethoxy | None | - |

| Propyloxy | Nematic, Smectic A | Enantiotropic (N), Monotropic (SmA) |

| Higher Homologues | Smectic A | Monotropic |

Data sourced from references researchgate.net.

Development of Polymers Containing Thiadiazole Ring Systems

The incorporation of thiadiazole rings into polymer backbones has led to the development of materials with unique optical and electronic properties. ontosight.ai Conjugated polymers, in particular, benefit from the electron-accepting nature of the thiadiazole unit. mdpi.com

One area of focus has been the synthesis of donor-acceptor (D-A) copolymers for optoelectronic applications. For instance, copolymers constructed with fluorene (B118485) (donor) and di-2-thienyl-2,1,3-benzothiadiazole (acceptor) units have been synthesized. mdpi.com These polymers, such as Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT), exhibit properties that can be tuned through synthetic conditions. Modified reaction conditions, including the use of a phase-transfer catalyst, have yielded copolymers with higher molar masses and improved thermal stability, which are crucial for device performance and longevity. mdpi.com

The aromatic and planar characteristics of the thiadiazole ring can also contribute to electrical conductivity in polymers, making them suitable for applications as conducting materials. ontosight.ai Furthermore, water-soluble and biodegradable polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP) have been used to create binary and ternary composites with 1,2,4-thiadiazole derivatives. These composites, prepared by mechanical grinding, aim to improve the solubility and dissolution rate of the thiadiazole compound, which is often highly lipophilic. researchgate.net

Exploration as Cathode Materials for Rechargeable Batteries

Thiadiazole-based compounds, particularly organosulfur derivatives, have emerged as promising candidates for cathode materials in next-generation rechargeable batteries. osti.govresearchgate.net The focus has been on addressing the challenges of traditional lithium-sulfur batteries, such as the dissolution of polysulfides.

A key compound in this research is 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMCT). osti.govnih.gov Polymers derived from DMCT, such as poly[tetrathio-2,5-(1,3,4-thiadiazole)] (pDMCT-S), have been revisited as cathode materials. osti.gov When paired with a lithium-metal anode, a pDMCT-S cathode has demonstrated a capacity of 715 mAh g⁻¹ and significantly improved long-term cyclability compared to conventional sulfur cathodes. osti.govresearchgate.net The enhanced stability is attributed to the ability of the discharge product, Li-DMCT, to strongly bind with polysulfides, thereby preventing their dissolution into the electrolyte and the associated "shuttling" effect that degrades battery performance. osti.gov This mechanism has also shown promise in sodium-metal cells. osti.gov

Composite cathodes have also been developed by combining poly(2,5-dimercapto-1,3,4-thiadiazole) (PDMcT) with conducting polymers like poly(3,4-ethylenedioxythiophene) (PEDOT). researchgate.netnih.gov The choice of electrolyte has been found to be critical. In an ether-based electrolyte, a PDMcT/PEDOT composite cathode showed a much higher discharge capacity (initial discharge capacity approaching 210 mAh g⁻¹) and better cycling performance compared to its performance in a carbonate-based electrolyte. researchgate.netnih.gov This highlights the importance of the electrolyte chemistry in optimizing the performance of these thiadiazole-based cathode materials. researchgate.netnih.gov

Electrochemical Synthesis and Characterization of Thiadiazole-Based Polymers

The synthesis of polymers incorporating the 1,3,4-thiadiazole ring can be achieved through both chemical and electrochemical oxidative methods. researchgate.net These polymers are of interest for a variety of applications, including optoelectronic devices, due to their unique energy storage capabilities and electron-rich nature. researchgate.net

Research into conjugated donor-acceptor copolymers has led to the synthesis and characterization of materials for photovoltaic applications. One such polymer, synthesized for use in solar cells, incorporates alternating carbazole (B46965) and thiadiazole-benzoimidazole (TDBI) units. researchgate.net This polymer was characterized by its thermal properties and an optical band gap that aligns well with the solar spectrum. Electrochemical measurements were crucial in determining the energy band offset between the polymer and fullerene derivatives (like PCBM), confirming the potential for efficient electron transfer, a key process in solar cell function. researchgate.net

Another study focused on a novel acceptor unit, phenanthro[9,10-c] semanticscholar.orgresearchgate.netnih.govthiadiazole, for creating conjugated polymers for organic photovoltaic devices. dongguk.edu The resulting polymers were characterized by their absorption spectra, which determine their ability to harvest light, and their HOMO and LUMO energy levels, which govern the open-circuit voltage and electron transfer processes within the device. dongguk.edu The electrochemical characterization provided essential data for evaluating the potential power conversion efficiency of solar cells fabricated with these materials. dongguk.edu

Corrosion Inhibition Studies

Thiadiazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.netnih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) and π-electrons in the aromatic ring, which facilitate the adsorption of these molecules onto the metal surface. nih.govmdpi.com

Assessment as Potent Inhibitors for Metal and Alloy Corrosion

The fundamental mechanism of corrosion inhibition by thiadiazole compounds involves the formation of a protective film on the metal surface. nih.gov This film acts as a physical barrier, isolating the metal from corrosive species in the environment. nih.govmdpi.com The adsorption process can be influenced by the concentration of the inhibitor, the pH of the solution, temperature, and the specific nature of the metal surface. nih.gov

Studies on mild steel in acidic solutions, such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), have demonstrated that the inhibition efficiency of thiadiazole derivatives increases with their concentration. mdpi.comnih.govijcsi.pro Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are commonly used to evaluate their performance. mdpi.comnih.gov Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, though in some cases they may show a preference for one. mdpi.comijcsi.pro

The molecular structure of the thiadiazole derivative plays a significant role in its inhibitory potential. The presence of electron-donating groups (e.g., -NH₂, -OH) tends to enhance inhibition efficiency, while electron-withdrawing groups (e.g., -NO₂) can decrease it. researchgate.net The adsorption of these inhibitors on the metal surface is often found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer. mdpi.comnih.gov

Table 2: Performance of Selected Thiadiazole Corrosion Inhibitors

| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Type | Key Findings |

|---|---|---|---|---|

| 2-amino-5-styryl-1,3,4-thiadiazole | Mild Steel (C1018) | 1 M HCl | Mixed | High protective effect retained across a range of temperatures due to chemical adsorption. ijcsi.pro |

| 2-amino-5-heptyl-1,3,4-thiadiazole | Mild Steel (C1018) | 1 M HCl | Cathodic | High protective effect retained across a range of temperatures due to chemical adsorption. ijcsi.pro |

| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | Mixed | Inhibition efficiency increases with concentration; adsorption follows Langmuir isotherm. mdpi.comnih.gov |

| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole | Mild Steel | 0.5 M H₂SO₄ | Mixed | Lower inhibition efficiency compared to the 4-bromobenzyl derivative. mdpi.comnih.gov |

| N-[4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazole-2-yl] benzamide | Carbon Steel (1018) | 0.5 M NaCl | Anodic | Adsorption is spontaneous and follows Langmuir isotherm. electrochemsci.org |

Data compiled from references mdpi.comnih.govijcsi.proelectrochemsci.org.

Dyes and Photographic Material Applications

The versatile chemical nature of the thiadiazole ring has made it a valuable component in the synthesis of various dyes. researchgate.netrsc.org Aminothiadiazoles, in particular, were among the first heterocyclic compounds used as diazo components for creating disperse dyes. researchgate.net

Dyes derived from 2-amino-1,3,4-thiadiazole (B1665364) are noted for producing brilliant red shades. researchgate.net The synthesis of new acid dyes has been achieved by diazotizing N-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine and coupling it with different naphthalene (B1677914) acid couplers. researchgate.net The resulting azo dyes, which contain the characteristic -N=N- linkage, are suitable for dyeing materials like nylon fabric. researchgate.net The performance of these dyes is assessed based on their dyeing properties and fastness.

The synthesis of novel azo dyes based on 1,3,4-thiadiazole has also been explored for applications beyond traditional textiles, such as in dye-sensitized solar cells. ekb.eg These dyes often feature a donor-acceptor-π-acceptor-donor architecture, where the thiadiazole moiety acts as the electron acceptor. ekb.eg The optical and electrochemical properties of these dyes are critical for their performance in such high-technology applications. ekb.eg While the primary focus of recent research has been on dyes for textiles and optoelectronics, the inherent light-sensitive properties of these chromophoric systems suggest a potential, though less documented, applicability in the formulation of photographic materials.

Coordination Chemistry: Role of 1,2,4-Thiadiazoles as Versatile Ligands

The 1,2,4-thiadiazole scaffold is not only a significant pharmacophore but also plays a crucial role as a versatile ligand in the field of coordination chemistry. researchgate.netisres.org The presence of both nitrogen and sulfur heteroatoms within the aromatic ring allows these molecules to act as effective N,S ligands, forming stable complexes with a variety of transition metal ions. researchgate.net The coordination behavior of 1,2,4-thiadiazole derivatives can be quite diverse, strongly influenced by the nature and position of substituents on the heterocyclic ring. nih.gov

The nitrogen atoms of the 1,2,4-thiadiazole ring are generally considered the primary sites for coordination with metal centers. researchgate.net However, the sulfur atom can also participate in bonding, leading to various coordination modes. This versatility allows for the construction of a wide range of coordination complexes, including discrete mononuclear or polynuclear species, as well as extended structures like coordination polymers and metal-organic frameworks (MOFs). mdpi.com

For instance, studies on the coordination chemistry of related thiadiazole isomers, such as 1,3,4-thiadiazoles, have demonstrated their ability to form complexes with biologically important metal ions like Cu(II) and Zn(II). In these complexes, chelation often occurs through a nitrogen atom of the thiadiazole ring and a deprotonated group from a neighboring substituent. mdpi.com The resulting metal complexes can exhibit different stoichiometries and geometries, which are dependent on the specific ligand and metal ion involved. nih.gov

The ability of thiadiazole derivatives to act as multidentate ligands has been exploited in the synthesis of novel coordination polymers. For example, the fluorogenic linker 1,2,5-thiadiazole-3,4-dicarboxylate has been used to create three-dimensional metal-organic frameworks with Cd(II) and Cu(II). mdpi.com These materials can exhibit interesting properties, such as luminescence, which makes them suitable for applications in chemical sensing. mdpi.com

While specific research on the coordination chemistry of 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole is not extensively documented in the reviewed literature, the established principles of 1,2,4-thiadiazole coordination suggest its potential to act as a ligand. The cyclobutyl group at the 3-position and the chloro substituent at the 5-position would likely influence its electronic properties and steric profile, thereby affecting its coordination behavior with metal ions.

The following table provides illustrative examples of coordination complexes formed with thiadiazole derivatives, showcasing their versatility as ligands.

| Ligand | Metal Ion(s) | Coordination Mode | Resulting Structure | Reference(s) |

| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Zn(II) | Chelation via a thiadiazole nitrogen and a deprotonated hydroxyl group | Dihydrate complex with a 1:1 ligand-metal ratio | mdpi.com |

| 2-amino-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Cu(II) | Potentially involves coordination via the -NH2 group or forms a polymeric structure | Dihydrate complex with a 2:1 ligand-metal ratio | nih.govmdpi.com |

| 1,2,5-thiadiazole-3,4-dicarboxylate | Cd(II), Cu(II) | Diverse coordination modes | 3D Metal-Organic Frameworks | mdpi.com |

| 4,7-bis((E)-2-(pyridin-4-yl)vinyl)benzo[c] researchgate.netisres.orgmdpi.comthiadiazole | Zn(II) | Coordination with dicarboxylic acids | Metal-Organic Frameworks | mdpi.com |

Future Research Directions and Unexplored Avenues for 5 Chloro 3 Cyclobutyl 1,2,4 Thiadiazole

Development of More Efficient, Sustainable, and Scalable Synthetic Routes

While the synthesis of various 1,2,4-thiadiazole (B1232254) derivatives is well-documented, dedicated research into the optimal synthesis of 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole is a critical first step. isres.orgnih.gov Future work should focus on moving beyond traditional methods, which often rely on harsh reagents, to embrace green and scalable alternatives. mdpi.comrsc.org Key avenues for exploration include:

Enzymatic Synthesis: The use of enzymes like vanadium-dependent haloperoxidases for the oxidative dimerization of thioamides presents a highly sustainable approach. nih.govacs.org Adapting this biocatalytic method for cyclobutanecarbothioamide (B137928) could offer a green pathway to the core thiadiazole structure.

Metal-Free Oxidative Cyclization: Recent advancements in metal-free synthesis, utilizing oxidants such as molecular iodine, H₂O₂, or phenyliodine(III) bis(trifluoroacetate) (PIFA), offer efficient and environmentally benign routes to the 1,2,4-thiadiazole ring. mdpi.comrsc.orgorganic-chemistry.org These methods avoid residual metal contamination and often proceed under mild conditions.

Flow Chemistry: Continuous flow synthesis provides significant advantages in terms of safety, scalability, and process control for producing halogenated heterocycles. isres.org Developing a flow-based synthesis for this compound would enable safer handling of reagents and facilitate large-scale production for further studies. isres.org

Electrochemical Synthesis: Electro-oxidative methods provide a reagent-free approach to forming the crucial N-S bond in the thiadiazole ring, with electrons serving as the primary "reagent." organic-chemistry.org This technique is inherently green and scalable.

| Synthetic Strategy | Key Reagents/Catalysts | Potential Starting Materials | Anticipated Advantages |

|---|---|---|---|

| Enzymatic Halide Recycling | Vanadium-dependent haloperoxidase, H₂O₂, KBr (catalytic) | Cyclobutanecarbothioamide | Green, high chemoselectivity, mild aqueous conditions. nih.govacs.org |

| Metal-Free Oxidative Coupling | I₂, K₂CO₃ or H₂O₂ | Cyclobutanecarbothioamide, Cyclobutanecarboximidamide | Avoids metal catalysts, uses inexpensive and safe oxidants. mdpi.com |

| Electro-oxidative Cyclization | Electrochemical cell, supporting electrolyte | N-cyclobutylcarbonylthiourea derivatives | Reagentless oxidation, high atom economy, scalable. organic-chemistry.org |

| Continuous Flow Synthesis | Tubular flow coils, pump systems | Cyclobutanecarboxamidine (B1598666), Trichloroisocyanuric acid | Enhanced safety, improved scalability, precise control. isres.org |

Advanced Computational Modeling for Predictive Design and Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for accelerating chemical research that remains largely untapped for this specific compound. cyberleninka.ruresearchgate.net Future computational studies should be directed toward two primary goals: predicting the molecule's intrinsic properties and elucidating reaction mechanisms.

Property Prediction: DFT calculations can be employed to determine the structural and electronic properties of this compound. Key parameters such as bond lengths, bond angles, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the molecular electrostatic potential map can provide fundamental insights into its stability, reactivity, and potential for intermolecular interactions. researchgate.netresearchgate.net

Mechanistic Studies: Computational modeling can be used to investigate the transition states and reaction pathways of the proposed synthetic routes. This would allow for the rational optimization of reaction conditions (e.g., choice of solvent, catalyst, and temperature) to improve yields and selectivity, guiding experimental work more efficiently.

Spectroscopic Correlation: Theoretical calculations of vibrational frequencies (IR, Raman) and NMR chemical shifts can be correlated with experimental data to provide unambiguous structural confirmation of the synthesized compound and any subsequent derivatives. researchgate.net

| Computational Method | Target of Investigation | Potential Insights |

|---|---|---|

| Density Functional Theory (DFT) | Geometric Optimization & Electronic Structure | Predicting molecular geometry, HOMO-LUMO gap, dipole moment, and sites for electrophilic/nucleophilic attack. cyberleninka.ruresearchgate.net |

| Transition State Theory (TST) | Synthetic Reaction Pathways | Calculating activation energies to understand reaction feasibility and identify rate-determining steps. |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions | Predicting UV-Vis absorption spectra for potential applications in dyes or photoactive materials. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Non-covalent Interactions | Analyzing potential hydrogen bonding and other weak interactions crucial for crystal engineering and materials design. researchgate.net |

Exploration of Novel and Niche Non-Biological Applications

While thiadiazoles are often explored for their biological activity, their unique electronic properties also make them candidates for various non-biological applications. isres.orgontosight.ai The presence of a cyclobutyl group may impart unique physical properties, such as altered solubility or packing motifs, that could be advantageous in materials science.

Corrosion Inhibitors: Thiadiazole derivatives are known to be effective corrosion inhibitors for metals due to the presence of multiple heteroatoms that can coordinate to metal surfaces. isres.org The potential of this compound in this area is completely unexplored and warrants investigation.

Organic Electronics: The electron-deficient nature of the 1,2,4-thiadiazole ring suggests its potential use as a building block for n-type organic semiconductor materials. The cyclobutyl substituent could influence thin-film morphology and charge transport properties.

Specialty Polymers: The compound could be functionalized and incorporated as a monomer into polymers. The resulting polymers could possess enhanced thermal stability or unique refractive properties due to the presence of the heterocyclic ring.

| Application Area | Rationale | Key Properties to Investigate |

|---|---|---|

| Corrosion Inhibition | Heteroatoms (N, S) can adsorb onto metal surfaces, forming a protective layer. isres.org | Adsorption isotherms, electrochemical impedance spectroscopy. |

| Organic Semiconductors | The thiadiazole ring is an electron-accepting moiety suitable for n-type materials. | Electron affinity, charge carrier mobility, thin-film characteristics. |

| Functional Dyes | The thiadiazole core can be part of a larger conjugated system to create chromophores. | Absorption and emission spectra, quantum yield, photostability. |

| High-Energy Materials | Nitrogen-rich heterocycles can be precursors to materials with high energy density. | Thermal stability (DSC/TGA), density, heat of formation. |

Integration of this compound into Hybrid Chemical Systems for Enhanced Functionality

The true potential of this compound may lie in its use as a versatile chemical building block. rsc.org The chlorine atom at the 5-position is an excellent leaving group, readily displaced by a wide range of nucleophiles. nih.gov This reactivity allows the 3-cyclobutyl-1,2,4-thiadiazole core to be covalently linked to other molecular fragments, creating complex hybrid systems with enhanced or novel functionalities.

Pharmacophore Hybridization: By reacting the compound with nucleophilic groups on other bioactive heterocycles (e.g., piperazines, triazoles, benzimidazoles), new hybrid molecules can be synthesized. nih.govnih.gov This strategy aims to combine the features of two different pharmacophores to create a single molecule with potentially synergistic or multi-target activity.

Functional Materials Assembly: The compound can be tethered to photoactive, electroactive, or fluorescent moieties. For instance, substitution of the chlorine with a thiol-containing chromophore could lead to new materials for sensing or organic light-emitting diodes (OLEDs).

Coordination Chemistry: The nitrogen atoms of the thiadiazole ring can act as ligands for metal ions. isres.org Displacing the chloro group with another ligating arm could create novel bidentate or tridentate ligands for catalysis or the development of metal-organic frameworks (MOFs).

| Reacting Nucleophile | Resulting Hybrid System | Potential Functionality |

|---|---|---|

| Substituted Piperazines | Piperazine-Thiadiazole Hybrids | Scaffolds for medicinal chemistry. nih.govmdpi.com |

| 4-Aminothiophenol | Thiophenyl-Thiadiazole Systems | Building blocks for conductive polymers or molecular wires. |

| Amino-functionalized Dyes | Dye-Thiadiazole Conjugates | Probes for fluorescence imaging or components for dye-sensitized solar cells. |

| Sodium Azide | 5-Azido-3-cyclobutyl-1,2,4-thiadiazole | Precursor for "click" chemistry reactions or high-nitrogen materials. |

Q & A

Q. What are the established synthetic routes for 5-Chloro-3-cyclobutyl-1,2,4-thiadiazole, and how can reaction conditions be optimized for yield and purity?

Synthesis typically involves cyclocondensation of cyclobutyl-substituted precursors with sulfur and nitrogen donors. For example, 5-chloro-3-(chloromethyl)-1,2,4-thiadiazole derivatives are synthesized via reactions involving chloroacetamidine and trichloromethanesulphenyl chloride under controlled temperatures (54°C at 2 mmHg) . Optimization strategies include:

- Catalyst selection : Palladium catalysts (e.g., bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)) improve cross-coupling efficiency in aryl functionalization .

- Solvent systems : Toluene/methanol/water mixtures minimize side reactions, though methanol may displace chloride substituents at reflux .

- Purification : Amber glass packaging and HPLC-grade solvents reduce degradation during storage .

Q. How is the structural identity and purity of this compound confirmed in synthetic workflows?

Q. What preliminary biological screening approaches are used to evaluate this compound's bioactivity?

- Anticancer assays : MTT tests against HCT-116 (colon cancer) and other cell lines, with IC₅₀ values compared to analogs like 5-amino-3-ethyl-1,2,4-thiadiazole .

- Antimicrobial studies : Disk diffusion assays (e.g., E. coli, S. aureus) assess minimum inhibitory concentrations (MICs) .

- Anti-inflammatory profiling : ELISA measures TNF-α and IL-1β suppression in macrophage models .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity observed in cross-coupling reactions involving this thiadiazole?

Suzuki-Miyaura coupling favors substitution at the 5-chloro position over the 3-bromo site due to frontier molecular orbital (FMO) interactions. The LUMO of this compound localizes at the C5-Cl bond, making it more reactive toward nucleophilic arylboronic acids. Computational studies (DFT) validate this regioselectivity, aligning with Houk’s FMO theory .

Q. How do computational studies inform the understanding of this compound's reactivity and tautomeric behavior?

- Tautomerism analysis : Density functional theory (DFT) predicts the dominance of the 5-amino-3-oxo tautomer in solution due to hydrogen bonding with polar solvents (e.g., water, DMSO) .

- Solvent effects : Continuum solvation models (e.g., COSMO-RS) quantify stabilization energies, explaining higher stability in aprotic media .

- Docking simulations : Molecular docking with COX-2 and 5-LOX enzymes identifies key interactions (e.g., hydrogen bonds with Ser530 and hydrophobic contacts with cyclobutyl groups) .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Structural analogs : Compare substituent effects (e.g., ethyl vs. methoxy groups) on lipophilicity and bioavailability. Ethyl groups enhance membrane permeability, improving anticancer activity .

- Assay standardization : Normalize protocols for cell line viability (e.g., ATP-based assays vs. MTT) and cytokine quantification (ELISA kits from validated suppliers) .

- Meta-analysis : Cross-reference datasets from PubChem and DSSTox to identify outliers or batch-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.